Disodium 4-nitrophenyl phosphate
Overview
Description
pNPP is a non-specific phosphatase substrate.
Mechanism of Action
Target of Action
Disodium 4-Nitrophenylphosphate, also known as PNPP, primarily targets phosphatases , including both acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
PNPP acts as a chromogenic substrate for phosphatases . In the presence of these enzymes, PNPP is hydrolyzed, resulting in the release of 4-nitrophenol , a yellow-colored compound . This color change can be detected spectrophotometrically, making PNPP a valuable tool for enzyme assays .
Biochemical Pathways
The primary biochemical pathway affected by PNPP is the phosphatase-mediated hydrolysis pathway . The hydrolysis of PNPP by phosphatases results in the production of 4-nitrophenol, which can be quantified to measure the activity of the phosphatase enzyme .
Pharmacokinetics
It’s important to note that pnpp is highly soluble in water, which facilitates its use in various aqueous solutions for biochemical assays .
Result of Action
The hydrolysis of PNPP by phosphatases produces a yellow-colored product, 4-nitrophenol . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes and disease states .
Action Environment
The action of PNPP is influenced by several environmental factors. For instance, the pH of the solution can affect the activity of the phosphatases and thus the rate of PNPP hydrolysis . Additionally, temperature can impact enzyme activity and stability . Therefore, these factors must be carefully controlled during biochemical assays involving PNPP .
Biochemical Analysis
Biochemical Properties
Disodium 4-Nitrophenylphosphate plays a crucial role in biochemical reactions, particularly as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It interacts with enzymes such as alkaline phosphatases and acid phosphatases . The nature of these interactions involves the compound serving as a substrate, which is then acted upon by the enzymes to produce a color change .
Cellular Effects
In cellular processes, Disodium 4-Nitrophenylphosphate is used to detect alkaline phosphatase-conjugated antibodies in enzyme-linked immunosorbent assays (ELISAs) . It influences cell function by providing a means to measure enzyme activity, which can be critical in understanding cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Disodium 4-Nitrophenylphosphate involves its conversion by phosphatase enzymes into a yellow-colored product . This process can be used to measure the activity of these enzymes, providing insights into enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Disodium 4-Nitrophenylphosphate can be observed through changes in color indicative of enzyme activity .
Metabolic Pathways
Disodium 4-Nitrophenylphosphate is involved in the metabolic pathways of phosphatase enzymes
Properties
CAS No. |
4264-83-9 |
---|---|
Molecular Formula |
C6H6NNaO6P |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12); |
InChI Key |
AWUNJKAFDDEHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
4264-83-9 |
physical_description |
Hexahydrate: Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54306-27-3 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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